molecular formula C7H7BrF2N2O2S B2944032 4-Bromodifluoromethanesulfonylbenzene-1,2-diamine CAS No. 2344679-13-4

4-Bromodifluoromethanesulfonylbenzene-1,2-diamine

Cat. No.: B2944032
CAS No.: 2344679-13-4
M. Wt: 301.11
InChI Key: KAVARDWCYXXPPI-UHFFFAOYSA-N
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Description

4-Bromodifluoromethanesulfonylbenzene-1,2-diamine is an organic compound characterized by the presence of bromine, fluorine, and sulfonyl groups attached to a benzene ring with two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromodifluoromethanesulfonylbenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromodifluoromethanesulfonylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile introduced .

Mechanism of Action

The mechanism by which 4-Bromodifluoromethanesulfonylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromodifluoromethanesulfonylbenzene-1,2-diamine is unique due to the combination of bromine, fluorine, and sulfonyl groups on the benzene ring, along with the presence of two amine groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVARDWCYXXPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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